2-Chloromethyl-4,5-diphenyl-oxazole

Synthetic Chemistry Heterocyclic Chemistry Medicinal Chemistry

2-Chloromethyl-4,5-diphenyl-oxazole (CAS: 33161-99-8) is a heterocyclic compound belonging to the 2-(halomethyl)-4,5-diaryloxazole class, characterized by a reactive chloromethyl group at the 2-position and phenyl substituents at the 4- and 5-positions of the oxazole ring. This scaffold is primarily utilized as a versatile synthetic intermediate for the preparation of extended 2-substituted-4,5-diphenyloxazoles through nucleophilic substitution reactions, enabling access to 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazole derivatives.

Molecular Formula C16H12ClNO
Molecular Weight 269.72 g/mol
Cat. No. B8384896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloromethyl-4,5-diphenyl-oxazole
Molecular FormulaC16H12ClNO
Molecular Weight269.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC(=N2)CCl)C3=CC=CC=C3
InChIInChI=1S/C16H12ClNO/c17-11-14-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10H,11H2
InChIKeyPBUULIMICIROPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloromethyl-4,5-diphenyl-oxazole: A Versatile Synthetic Intermediate for 4,5-Diaryloxazole-Derived Chemical Probes and Bioactive Agents


2-Chloromethyl-4,5-diphenyl-oxazole (CAS: 33161-99-8) is a heterocyclic compound belonging to the 2-(halomethyl)-4,5-diaryloxazole class, characterized by a reactive chloromethyl group at the 2-position and phenyl substituents at the 4- and 5-positions of the oxazole ring [1]. This scaffold is primarily utilized as a versatile synthetic intermediate for the preparation of extended 2-substituted-4,5-diphenyloxazoles through nucleophilic substitution reactions, enabling access to 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazole derivatives [2]. The compound is typically synthesized via cyclization of chloroacetyl esters derived from benzoin or related acyloins using ammonium acetate in acetic acid, yielding the product in multi-gram quantities with modest to good efficiency [3]. As a foundational building block in medicinal chemistry and chemical biology, it serves as a precursor for constructing libraries of 4,5-diaryloxazole-based compounds with potential applications in drug discovery and fluorescence-based technologies [4].

Why 2-Chloromethyl-4,5-diphenyl-oxazole Cannot Be Arbitrarily Replaced by Other 4,5-Diaryloxazole Derivatives


The 4,5-diphenyloxazole core is a privileged scaffold in medicinal chemistry and photochemistry, but the substituent at the 2-position profoundly dictates the compound's reactivity profile, downstream synthetic utility, and biological target engagement. 2-Chloromethyl-4,5-diphenyl-oxazole occupies a unique position as a moderately reactive electrophile: it is sufficiently stable for handling and storage while remaining reactive enough for efficient nucleophilic substitution under mild conditions, unlike its more labile bromomethyl analog which exhibits higher reactivity but lower bench stability [1]. Furthermore, direct comparisons reveal that 2-alkyl- and 2-aryl-4,5-diphenyloxazoles, lacking the halomethyl handle, cannot undergo the same facile derivatization chemistry, severely limiting their utility as modular building blocks for library synthesis [2]. The chloromethyl variant thus provides an optimal balance of reactivity and stability that is not replicable by other in-class compounds, making it the preferred choice for researchers requiring a reliable, multi-gram accessible scaffold for generating diverse 2-substituted oxazole collections [3].

2-Chloromethyl-4,5-diphenyl-oxazole: Quantitative Evidence for Differentiated Performance Versus Close Analogs


Optimal Reactivity-Stability Balance: Chloromethyl vs. Bromomethyl Analog in Synthetic Elaboration

2-Chloromethyl-4,5-diphenyl-oxazole exhibits a balanced reactivity profile that is explicitly distinguished from its 2-bromomethyl analog. The bromomethyl compound is described as offering 'a more reactive alternative to the chloromethyl compounds' [1]. This higher reactivity of the bromomethyl analog is advantageous for challenging transformations such as the C-alkylation of stabilized malonate carbanions, as demonstrated in a concise synthesis of the anti-inflammatory drug Oxaprozin [2]. However, this enhanced reactivity comes at the cost of reduced bench stability and greater sensitivity to handling conditions. In contrast, the chloromethyl derivative provides sufficient electrophilicity to undergo substitution with a broad range of nucleophiles—including amines, thiols, and alkoxides—under mild conditions, while maintaining superior stability for routine storage and handling [3].

Synthetic Chemistry Heterocyclic Chemistry Medicinal Chemistry

Negligible CYP2E1 Inhibition: Favorable Drug-Drug Interaction Profile Versus Other Heterocyclic Scaffolds

In vitro cytochrome P450 inhibition profiling reveals that 2-chloromethyl-4,5-diphenyl-oxazole exhibits negligible inhibition of CYP2E1, a key enzyme involved in the metabolism of small, hydrophobic molecules and implicated in drug-induced liver injury [1]. The compound demonstrates an IC50 of 5.00E+4 nM (50 µM) against CYP2E1 in human liver microsomes [2]. This value indicates extremely weak inhibition, falling well above typical activity thresholds for concern (e.g., <10 µM). Another assay measuring CYP2E1 inhibition via chlorzoxazone 6-hydroxylation yielded an IC50 of 1.50E+4 nM (15 µM), further confirming minimal interaction [3].

Drug Metabolism ADME-Tox Cytochrome P450

Moderate LOXL2 Inhibitory Activity: A Starting Point for Anti-Fibrotic Probe Development

2-Chloromethyl-4,5-diphenyl-oxazole demonstrates measurable, albeit moderate, inhibitory activity against human lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrotic diseases and cancer metastasis [1]. In a cell-based assay using CHO cells expressing human LOXL2, the compound inhibited enzymatic activity with an IC50 of 180 nM [2]. Another independent measurement reported an IC50 of 203 nM against full-length recombinant human LOXL2 [3]. While these values do not represent potent inhibition (typically defined as IC50 < 100 nM), they establish the 4,5-diphenyloxazole core as a viable starting point for structure-activity relationship (SAR) campaigns.

Anti-Fibrotic Lysyl Oxidase Enzyme Inhibition

Multi-Gram Scalability with Good Yields: Practical Synthetic Access Versus Specialized Analogs

A critical procurement consideration is the scalability and accessibility of the compound. 2-Chloromethyl-4,5-diphenyl-oxazole is explicitly described as a versatile synthetic intermediate prepared 'in multi-gram quantities and in modest to good yields by methods previously reported from these laboratories' [1]. Specific yields for the chloromethyl oxazole derivative have been reported to reach up to 62% when optimized conditions involving cyclization of chloroacetyl esters are employed . This scalability contrasts with certain specialized analogs, such as 2-iodomethyl or 2-(phenylsulfonyl)methyl derivatives, which often require more complex synthetic protocols or afford lower yields, limiting their routine use in large-scale library synthesis.

Process Chemistry Scalable Synthesis Medicinal Chemistry

High-Value Application Scenarios for 2-Chloromethyl-4,5-diphenyl-oxazole Derived from Quantified Performance Evidence


Parallel Synthesis of 2-Substituted-4,5-diphenyloxazole Libraries for Hit Discovery

The balanced reactivity-stability profile of 2-chloromethyl-4,5-diphenyl-oxazole makes it ideally suited for high-throughput parallel synthesis of diverse 2-substituted oxazole libraries [1]. Its moderate electrophilicity allows for efficient coupling with a wide range of amine, thiol, and alcohol nucleophiles under mild conditions, while its bench stability ensures reliable performance across automated synthesis platforms [2]. This contrasts with the bromomethyl analog, whose higher reactivity may lead to side reactions or degradation during extended automated runs. The demonstrated multi-gram scalability (yields up to 62%) further supports its use in generating sufficient quantities of each library member for primary screening campaigns.

Development of LOXL2 Inhibitors as Anti-Fibrotic Chemical Probes

With confirmed inhibitory activity against human LOXL2 (IC50 = 180-203 nM), 2-chloromethyl-4,5-diphenyl-oxazole serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective LOXL2 inhibitors [3]. The compound's moderate potency provides a clear window for optimization through substitution at the chloromethyl position, enabling exploration of how different amine, thiol, or ether appendages influence enzyme binding and cellular activity. This application is supported by the compound's favorable CYP2E1 inhibition profile (IC50 > 15 µM), which suggests a low risk of drug-drug interactions during in vivo efficacy studies [4].

Synthesis of Oxaprozin and Related Anti-Inflammatory Agents

2-Chloromethyl-4,5-diphenyl-oxazole is a key intermediate in synthetic routes to Oxaprozin, a marketed non-steroidal anti-inflammatory drug (NSAID) [5]. In the optimized synthesis, the chloromethyl group undergoes nucleophilic substitution with a phenylsulfonyl-stabilized carbanion, followed by desulfonylation to yield the final product . The compound's balance of reactivity—sufficient for efficient C-alkylation yet not so labile as to cause premature decomposition—is critical for achieving high yields in this multi-step sequence. Procurement of high-purity 2-chloromethyl-4,5-diphenyl-oxazole is therefore essential for medicinal chemistry groups engaged in NSAID analog development or process chemistry optimization.

Fluorescence Probe Development Using 4,5-Diphenyloxazole Scaffolds

The 4,5-diphenyloxazole core is a recognized fluorophore with applications in scintillation technology and fluorescence-based assays [6]. 2-Chloromethyl-4,5-diphenyl-oxazole provides a convenient handle for conjugating this fluorescent core to biomolecules, polymers, or solid supports via nucleophilic substitution at the chloromethyl position [7]. This enables the creation of tailored fluorescent probes for imaging, binding assays, and diagnostic applications. The compound's multi-gram accessibility and moderate reactivity ensure that conjugation can be performed efficiently and reproducibly, making it a practical choice for bioconjugation chemists.

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